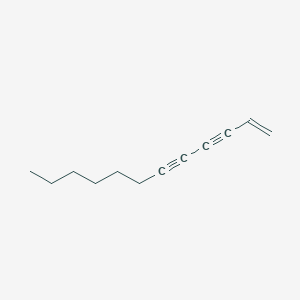
Dodec-1-ene-3,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-1-ene-3,5-diyne is an organic compound characterized by a twelve-carbon chain with a double bond at the first carbon and triple bonds at the third and fifth carbons. This unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodec-1-ene-3,5-diyne typically involves the use of alkylation and dehydrohalogenation reactions. One common method starts with the alkylation of a terminal alkyne, followed by dehydrohalogenation to introduce the triple bonds at the desired positions. The reaction conditions often require the use of strong bases such as sodium amide (NaNH2) and solvents like liquid ammonia.
Industrial Production Methods: Industrial production of this compound may involve the oligomerization of ethylene or other alkenes using catalysts such as nickel or triethylaluminium. These processes are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dodec-1-ene-3,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon (Pd/C) can reduce the triple bonds to single bonds, forming alkanes.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated alkenes and alkynes
Scientific Research Applications
Dodec-1-ene-3,5-diyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings
Mechanism of Action
The mechanism by which dodec-1-ene-3,5-diyne exerts its effects involves its interaction with various molecular targets. The compound’s triple bonds make it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
1-Dodecene: An alkene with a single double bond at the first carbon.
1,3-Butadiene: A conjugated diene with double bonds at the first and third carbons.
1,5-Hexadiyne: A diyne with triple bonds at the first and fifth carbons.
Comparison: Dodec-1-ene-3,5-diyne is unique due to its combination of a double bond and two triple bonds within a twelve-carbon chain. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61121-36-6 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
dodec-1-en-3,5-diyne |
InChI |
InChI=1S/C12H16/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4,6,8,10,12H2,2H3 |
InChI Key |
SYTSPZPHTQSSGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















